Heptadecan-9-amine
Overview
Description
Heptadecan-9-amine is a long-chain primary amine with the molecular formula C₁₇H₃₇N. It features a 17-carbon chain with an amino group (-NH₂) at the 9th position. This compound is notable for its applications in lipid synthesis, particularly in the creation of lipid-based surfactants and amphiphilic lipids for drug delivery and membrane research .
Mechanism of Action
Target of Action
Heptadecan-9-amine is a compound that has been used in the fabrication of microsupercapacitors for on-chip low power electronics . The primary targets of this compound are the graphene oxide flakes used in the fabrication of these devices .
Mode of Action
This compound interacts with its targets, the graphene oxide flakes, through a covalent bond . This interaction results in increased van der Waals adhesion between the deposited graphene oxide flakes during the spin coating process .
Biochemical Pathways
It is known that this compound plays a role in the fabrication of microsupercapacitors, which are devices that demonstrate high dynamic capacitance and power density at low charging currents .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the fabrication of microsupercapacitors. The compound enhances the electrode thickness, leading to high capacitance and lower series resistance compared to devices fabricated without this compound .
Biochemical Analysis
Biochemical Properties
Heptadecan-9-amine, due to its long alkyl chain and amine group, can interact with various biomolecules. The amine group can form hydrogen bonds and ionic interactions with other molecules, while the alkyl chain can participate in hydrophobic interactions
Cellular Effects
It is known that similar long-chain alkylamines can influence cell function by integrating into cell membranes and altering their properties
Molecular Mechanism
It is known that in the context of lipid nanoparticles, this compound can interact with mRNA molecules through electrostatic interactions . The amine group in this compound can be protonated, allowing it to bind to the negatively charged backbone of mRNA
Metabolic Pathways
It is known that similar long-chain alkylamines can be metabolized in the body through processes such as oxidation and conjugation
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecan-9-amine can be synthesized through the nucleophilic substitution of haloalkanes. One common method involves the reaction of a 9-haloheptadecane with ammonia or an amine under controlled conditions. The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of nitriles or the reductive amination of ketones. These methods involve high-pressure hydrogenation in the presence of catalysts such as palladium or nickel, which facilitate the conversion of nitriles or ketones to the corresponding amines .
Chemical Reactions Analysis
Types of Reactions: Heptadecan-9-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or nickel are employed under hydrogenation conditions.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products:
Oxidation: Formation of nitroheptadecane or heptadecanenitrile.
Reduction: Formation of secondary or tertiary heptadecylamines.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Heptadecan-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of surfactants.
Biology: Employed in the synthesis of lipid-based molecules for studying membrane dynamics and protein-lipid interactions.
Medicine: Utilized in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted drug delivery.
Industry: Applied in the production of surfactants, emulsifiers, and corrosion inhibitors.
Comparison with Similar Compounds
Heptadecan-9-amine can be compared with other long-chain amines such as:
Octadecan-9-amine: Similar structure but with an 18-carbon chain.
Hexadecan-9-amine: Similar structure but with a 16-carbon chain.
Nonadecan-9-amine: Similar structure but with a 19-carbon chain.
Uniqueness: this compound is unique due to its specific chain length and the position of the amino group, which confer distinct physicochemical properties and reactivity. Its balance of hydrophobic and hydrophilic regions makes it particularly useful in the synthesis of amphiphilic molecules .
Properties
IUPAC Name |
heptadecan-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17H,3-16,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBQRJOHIHZGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3241-20-1 | |
Record name | Heptadecan-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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